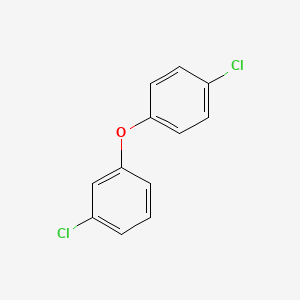

3,4'-Dichlorodiphenyl ether

Descripción

Contextualization of 3,4'-Dichlorodiphenyl Ether within the Broader Class of Polychlorinated Diphenyl Ethers (PCDPEs)

This compound is a member of the polychlorinated diphenyl ethers (PCDPEs), a group of synthetic halogenated aromatic compounds. nih.govnih.gov PCDPEs are structurally similar to other persistent organic pollutants like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs). accustandard.com The core structure of these compounds consists of two phenyl rings linked by an ether oxygen atom, with a varying number and position of chlorine atoms. accustandard.comencyclopedia.pub This structural similarity often leads to comparable physicochemical properties and environmental behaviors. accustandard.com

PCDPEs, including dichlorodiphenyl ether isomers, have been identified as by-products in the manufacturing of chlorophenols and certain pesticides. nih.govaccustandard.com They can also be formed during the incineration of municipal waste. nih.govencyclopedia.pub Due to their chemical stability and resistance to degradation, PCDPEs are persistent in the environment and have the potential for long-range transport, bioaccumulation, and biomagnification in food chains. nih.govnih.govmdpi.com

The specific arrangement of chlorine atoms on the diphenyl ether structure, as seen in this compound, is a critical determinant of its physical, chemical, and biological properties. ontosight.aismolecule.com The position and number of chlorine atoms influence the molecule's reactivity and how it interacts with biological systems. smolecule.comtandfonline.com

Historical Perspective on Academic Research into Halogenated Aromatic Ethers and their Environmental Significance

Academic interest in halogenated aromatic ethers, a class that includes PCDPEs, grew significantly in the latter half of the 20th century, largely driven by concerns over their environmental impact. accustandard.com Research in the 1980s and 1990s highlighted the widespread presence of these compounds in the environment, primarily as impurities in commercial products like chlorophenoxy acid herbicides and chlorophenol-based wood preservatives. accustandard.com Another identified source was their formation in PCB transformer oil. accustandard.com

The discovery of dichlorodiphenyltrichloroethane (DDT) as a potent insecticide in the 1940s marked a significant point in the history of halogenated aromatic compounds. nih.govepa.gov While not a diphenyl ether, the extensive use of DDT and the subsequent discovery of its environmental persistence and adverse effects on wildlife raised broader concerns about chlorinated hydrocarbons. nih.govepa.govebsco.com The publication of Rachel Carson's "Silent Spring" in 1962 was a pivotal moment, stimulating widespread public and scientific debate on the dangers of pesticides and leading to increased scrutiny of all persistent organic pollutants. nih.govepa.gov

Following the bans and restrictions on many organochlorine pesticides and PCBs in the 1970s and beyond, the focus of environmental research expanded to include other halogenated compounds like PCDPEs. accustandard.comepa.gov Scientists began to investigate their presence in various environmental compartments, including water, sediment, and biological tissues, leading to a greater understanding of their fate and transport in the environment. nih.gov

Evolution of Academic Inquiry into the Environmental and Biological Interactions of Dichlorodiphenyl Ethers

The scientific investigation into dichlorodiphenyl ethers has evolved from initial detection and source identification to more detailed studies of their environmental behavior, metabolism, and toxicological effects. Early research focused on their presence as contaminants in industrial chemicals and their distribution in the environment. accustandard.com

Subsequent studies have delved into the complex interactions of dichlorodiphenyl ethers with ecosystems. Research has shown that these compounds can be metabolized by organisms into other persistent pollutants, such as hydroxylated and methoxylated derivatives, and even polychlorinated dibenzo-p-dioxins and furans through processes like biotransformation, photolysis, and pyrolysis. nih.govnih.gov

Toxicological research has explored the effects of various dichlorodiphenyl ether isomers on living organisms. Studies have indicated that the biological activity and toxicity are highly dependent on the specific arrangement of chlorine atoms on the diphenyl ether molecule. tandfonline.comtandfonline.com For instance, some studies have shown that while certain chlorinated diphenyl ether isomers can induce xenobiotic metabolism in rat livers, this compound did not significantly alter the studied parameters under specific experimental conditions. tandfonline.com The unique structure of this compound influences its specific interactions with biological systems, making it a continued subject of interest in environmental and toxicological research. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₈Cl₂O | smolecule.com |

| Appearance | Not specified | |

| Molecular Weight | 255.1 g/mol | ontosight.ai |

| Solubility | Not specified | |

| Toxicity to Fish (LC50, 96h, Danio rerio) | 0.286 mg/L | echemi.com |

| Toxicity to Daphnia (EC50, 48h, Daphnia magna) | 0.149 mg/L | echemi.com |

| Toxicity to Algae (EC50, 72h, Desmodesmus subspicatus) | 0.024 mg/L | echemi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-(4-chlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRGYUWRGCTBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871935 | |

| Record name | 3,4'-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6842-62-2, 51289-10-2 | |

| Record name | 3,4′-Dichlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6842-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Dichlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006842622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxobis(chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051289102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(4-chlorophenoxy) benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4'-DICHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH41RTF1MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Pathways of 3,4 Dichlorodiphenyl Ether

Established Synthetic Routes for 3,4'-Dichlorodiphenyl Ether Production

The industrial production of this compound and its congeners relies on well-established chemical reactions, primarily variations of the Ullmann condensation. These methods are designed to efficiently create the ether linkage between two chlorinated aromatic rings.

The Ullmann ether synthesis, and its variations, represents the most common and historically significant method for producing diaryl ethers, including dichlorodiphenyl ether congeners. The reaction fundamentally involves the copper-catalyzed coupling of an aryl halide with a phenoxide. For the synthesis of this compound, two principal reaction variants are industrially preferred based on the availability of starting materials and the ease of separation of the final product from unreacted precursors.

Variant 1: The reaction of 3-chlorophenol (B135607) with 1,4-dichlorobenzene (B42874).

Variant 2: The reaction of 4-chlorophenol (B41353) with 1,3-dichlorobenzene.

In these processes, an alkali metal salt of the chlorophenol (a phenoxide) is reacted with the dichlorobenzene in the presence of a copper catalyst at elevated temperatures. The choice of base (e.g., potassium carbonate, sodium hydroxide), solvent, and specific copper catalyst (e.g., cuprous chloride, basic copper carbonate) can be optimized to improve reaction yield and purity. A dipolar aprotic solvent such as N-methylpyrrolidone (NMP), dimethylacetamide, or dimethylformamide (DMF) is often used to facilitate the reaction.

Interactive Table: Ullmann Synthesis Conditions for this compound

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature (°C) | Yield |

| 4-Chlorophenol | 1,3-Dichlorobenzene | Potassium Carbonate | Basic Copper Carbonate | N-Methylpyrrolidone | 170-180 | >90% |

| 3-Chlorophenol | 1,4-Dichlorobenzene | Sodium Hydroxide (B78521) | Not specified | Dimethylacetamide | Not specified | Not specified |

| 4-Chlorophenol | m-Dichlorobenzene | Caustic Lye | Cuprous Chloride (CuCl) | Dimethylformamide | 165 | 80-81% |

While the Ullmann condensation is the predominant route, alternative methods for the synthesis of this compound have been developed. These routes may be employed for specific applications or to utilize different starting materials.

One documented method involves starting with 3-chlorophenol and 1,4-dichlorobenzene. In this synthesis, a solution of 3-chlorophenol in an excess of 1,4-dichlorobenzene is treated with 50% sodium hydroxide in the presence of dimethylacetamide to yield this compound.

Another novel approach involves the conversion of an isomer of the fungicide difenoconazole (B1670550). This process utilizes the difenoconazole isomer as a starting material and proceeds through a sequence of chemical reactions, including hydrolysis, a haloform reaction, and a decarboxylation step, to efficiently produce this compound. This method presents a way to convert a potentially less useful isomeric byproduct into a valuable chemical intermediate.

Unintended Formation Pathways of Dichlorodiphenyl Ethers in Industrial Processes and Environmental Systems

Dichlorodiphenyl ethers, including the 3,4'- congener, are not only produced intentionally but are also formed as unintentional byproducts in various industrial and environmental processes. These pathways contribute to their presence as environmental contaminants.

Polychlorinated diphenyl ethers (PCDEs) are known to be generated as accidental byproducts during the production of other chlorinated chemicals. industrialchemicals.gov.au A significant source is the manufacturing of commercial chlorophenols, which are important intermediates in the chemical industry. nih.govencyclopedia.pub For instance, PCDEs, ranging from tetra- to octa-chlorinated congeners, have been identified as impurities in technical trichlorophenol (TCP) and pentachlorophenol (B1679276) (PCP) formulations. industrialchemicals.gov.au Consequently, products derived from these technical-grade chlorophenols, such as certain wood preservatives, may also contain PCDEs as contaminants. industrialchemicals.gov.au The presence of these impurities is a result of self-condensation reactions of chlorophenols or reactions with chlorinated precursors under the conditions used for chlorophenol synthesis.

Halogenated diphenyl ethers can be formed and released into the environment through high-temperature thermal processes. Municipal waste incineration is a recognized source of PCDEs. industrialchemicals.gov.aunih.gov These compounds can be synthesized de novo under the conditions found in incinerators. Experimental studies have confirmed that PCDEs can be formed from the condensation of chlorophenols with chlorobenzenes at temperatures between 340°C and 450°C, conditions which can occur in incinerators. nih.gov The pyrolysis of pentachlorophenol (PCP) or hexachlorobenzene (B1673134) (HCB) alone has also been shown to produce decachlorodiphenyl ether, indicating that chlorinated precursors present in waste can lead to the formation of highly chlorinated diphenyl ethers during combustion. nih.gov These compounds can then be released into the atmosphere in flue gas or become concentrated in fly ash. industrialchemicals.gov.auresearchgate.net

Environmental Occurrence and Distribution of 3,4 Dichlorodiphenyl Ether

Detection and Quantification in Environmental Matrices

The environmental fate of 3,4'-dichlorodiphenyl ether is dictated by its physicochemical properties, such as a low water solubility and a high octanol-water partition coefficient (log Pow = 5.21), which suggests a tendency to adsorb to particulate matter and accumulate in organic matrices. chemicalbook.com

Direct measurements quantifying the concentration of this compound in freshwater, marine, or groundwater systems are limited. However, its potential as an aquatic pollutant is indicated by toxicological studies which report high toxicity to various aquatic organisms. chemicalbook.comechemi.com The compound's low water solubility (0.98 mg/L at 20°C) suggests that when released into aquatic environments, it would likely partition from the water column and adsorb to suspended solids and sediments. chemicalbook.com While specific environmental concentrations are not well-documented, the ecotoxicity data underscores its potential hazard to aquatic life. echemi.com

Table 1: Aquatic Toxicity of this compound

| Organism | Test Type | Concentration | Exposure Duration |

|---|---|---|---|

| Danio rerio (Zebrafish) | LC50 (Lethal Concentration, 50%) | 0.286 mg/L | 96 hours |

| Daphnia magna (Water flea) | EC50 (Effective Concentration, 50%) | 0.149 mg/L | 48 hours |

| Desmodesmus subspicatus (Green algae) | EC50 (Effective Concentration, 50%) | 0.024 mg/L | 72 hours |

| Activated sludge (microorganisms) | EC50 (Effective Concentration, 50%) | > 1000 mg/L | 3 hours |

Source: Echemi Safety Data Sheet echemi.com

Due to their hydrophobic nature, PCDPEs are expected to accumulate in soils and sediments. These environmental compartments often act as sinks for persistent organic pollutants. vliz.beusda.gov Studies on related diphenyl ether herbicides have shown that their degradation in soil is slow, particularly under upland (aerobic) conditions. tandfonline.com For similar chlorinated compounds like DDT, sediments are a primary reservoir where they can be stored for decades and potentially be released back into the water column. cnr.it Although specific concentration data for this compound in soils and sediments is not widely reported, its chemical properties suggest it would behave similarly, binding strongly to organic matter in these matrices. Research on 3,4-dichloroaniline (B118046) (a related compound) in sediment-water systems showed that a significant portion becomes non-extractable residues bound to the sediment. nih.gov

Presence in Biota and Bioaccumulation Potential

The high lipophilicity of this compound, indicated by its log Pow of 5.21, points to a significant potential for bioaccumulation in living organisms. chemicalbook.com Chemicals with these properties tend to accumulate in the fatty tissues of organisms and can be magnified up the food chain. epa.gov

Polychlorinated diphenyl ethers (PCDEs) have been detected in aquatic environments and show adverse effects and bioaccumulation in aquatic organisms. nih.gov A study on a simulated aquatic food chain involving algae (Scenedesmus obliquus), water fleas (Daphnia magna), and zebrafish (Danio rerio) investigated the bioaccumulation of 12 PCDE congeners. nih.gov The findings showed species-specific bioaccumulation, with bioaccumulation factors (BCFs) generally increasing with the number of chlorine atoms on the molecule. nih.gov This suggests that dichlorinated congeners like this compound have the potential to accumulate. The study reported lipid-normalized biomagnification factors (BMFs) greater than one for some PCDE congeners, indicating their potential to biomagnify in aquatic food webs. nih.gov Fish can take in such chemicals directly from the water or from the food they consume. ca.gov

Table 2: Log-Transformed Bioaccumulation Factors (BCFs) for PCDEs in a Simulated Aquatic Food Chain

| Organism | Log BCF Range (L/kg w.w.) |

|---|---|

| Scenedesmus obliquus (Algae) | 2.94–3.77 |

| Daphnia magna (Water flea) | 3.29–4.03 |

| Danio rerio (Zebrafish) | 2.42–2.89 |

Source: PubMed nih.gov

There is a lack of specific research findings regarding the detection and bioaccumulation of this compound in terrestrial organisms. The environmental pathways and accumulation potential in terrestrial ecosystems have not been well-documented in the available scientific literature.

Research Findings on the Biomagnification of this compound in Food Webs Remain Undocumented in Scientific Literature

Despite extensive searches of scientific databases and environmental literature, specific research detailing the biomagnification of the chemical compound this compound within food webs could not be located. As a result, the generation of an article with detailed research findings and data tables on this specific topic is not possible at this time.

Polychlorinated diphenyl ethers (PCDEs), the class of compounds to which this compound belongs, have been studied for their potential to bioaccumulate. However, biomagnification studies often focus on the more prevalent or commercially significant congeners. The lack of specific data for this compound prevents a detailed analysis of its behavior and concentration as it moves through different trophic levels of an ecosystem.

Consequently, the creation of data tables and a thorough discussion of research findings on the biomagnification of this compound, as requested, cannot be fulfilled without the underlying scientific studies. Further environmental monitoring and targeted research would be necessary to determine the extent to which this specific compound poses a risk of biomagnification in various food webs.

Environmental Fate and Transport of 3,4 Dichlorodiphenyl Ether

Transport and Partitioning of 3,4'-Dichlorodiphenyl Ether in the Environment

The environmental transport and partitioning of the synthetic chemical compound this compound are governed by its distinct physicochemical properties. These characteristics dictate its movement between air, water, soil, and sediment, ultimately determining its fate and potential for exposure in various environmental compartments.

Volatilization from Water and Soil

The tendency of this compound to volatilize, or transform from a liquid or solid state into a vapor, is a key process influencing its environmental distribution. This is largely determined by its vapor pressure and Henry's Law constant. The vapor pressure of this compound has been reported as 0.11 Pa at 25°C. Its Henry's Law constant, which describes the partitioning of a chemical between water and air, is 1.3 x 10⁻¹ mol/(m³·Pa).

These values suggest that this compound has a moderate potential to volatilize from moist soil and water surfaces. The process of volatilization from soil is influenced by several environmental factors, including soil moisture content, temperature, and airflow across the surface. The presence of water in soil can enhance volatilization, as the compound can co-distill with evaporating water. Conversely, if the soil surface becomes dry, volatilization rates are significantly reduced.

Table 1: Physicochemical Properties Related to Volatilization of this compound

| Property | Value | Temperature (°C) |

|---|---|---|

| Vapor Pressure | 0.11 Pa | 25 |

| Henry's Law Constant | 1.3 x 10⁻¹ mol/(m³·Pa) | 25 |

Adsorption and Desorption in Soil and Sediments

The movement of this compound in the subsurface is significantly influenced by its tendency to adsorb to soil and sediment particles. This process, known as sorption, can limit its mobility and bioavailability. The primary indicator of a non-ionic organic compound's tendency to adsorb to soil or sediment is the organic carbon-water partition coefficient (Koc).

A high log Kow value strongly suggests that this compound will have a high Koc value. Chemicals with high Koc values are strongly adsorbed to the organic matter fraction of soils and sediments. This strong binding reduces the concentration of the chemical in the soil porewater, thereby limiting its movement. Desorption, the process of the chemical releasing from the soil or sediment particles back into the water phase, is consequently expected to be slow for compounds with high Koc values. The strong adsorption to soil particles suggests that runoff from agricultural or contaminated sites could transport this compound while it is bound to eroded soil.

Quantitative Structure-Activity Relationship (QSAR) models and tools like the U.S. Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™ are often used to estimate Koc values when experimental data are unavailable. The KOCWIN™ program within EPI Suite™, for instance, uses the log Kow value to predict the Koc, providing a reliable estimate for the environmental mobility of organic chemicals.

Leaching Potential to Groundwater

The potential for this compound to leach through the soil profile and contaminate groundwater resources is a critical aspect of its environmental risk assessment. This potential is primarily determined by its water solubility and its soil adsorption characteristics (Koc).

This compound has a very low water solubility, reported to be 0.98 mg/L at 20°C nih.gov. This low solubility, combined with its high log Kow (5.21) that indicates strong adsorption to soil organic matter, significantly limits its mobility in soil. Chemicals that are not readily soluble in water and that bind tightly to soil particles are less likely to be transported downward with infiltrating rainwater.

The Groundwater Ubiquity Score (GUS) is a tool used to screen for and rank the leaching potential of pesticides and other organic chemicals. The GUS index is calculated based on the compound's soil half-life (persistence) and its Koc value. Although a specific GUS value for this compound is not available without an experimentally confirmed soil half-life, its properties allow for a qualitative assessment. Given its expected strong sorption (high Koc) and likely persistence as a chlorinated aromatic compound, it would be classified as having a low leaching potential.

Therefore, direct leaching of dissolved this compound to groundwater is considered to be a minor transport pathway. The primary risk of this compound reaching aquatic environments is more likely through surface runoff of contaminated soil particles.

Table 2: Properties Influencing the Leaching Potential of this compound

| Property | Value | Implication for Leaching |

|---|---|---|

| Water Solubility | 0.98 mg/L | Low |

| Log Kow | 5.21 | Low (indicates high Koc) |

| Overall Leaching Potential | Low | Unlikely to reach groundwater through leaching |

Toxicological and Ecotoxicological Investigations of 3,4 Dichlorodiphenyl Ether and Its Metabolites

Mammalian Toxicology Research

Mammalian toxicology studies are crucial for understanding the potential health risks associated with chemical exposure. For 3,4'-Dichlorodiphenyl ether, the available data is limited, necessitating a review of related compounds to infer its potential toxicological profile.

In Vitro Toxicological Assays and Mechanisms of Action

Specific in vitro toxicological assays on this compound are not extensively documented in publicly available scientific literature. However, research on structurally related compounds provides insights into potential mechanisms of action. For instance, studies on the DDT metabolite, dichlorodiphenyldichloroethylene (DDE), have demonstrated diverse mechanisms of action in ovarian cells, including the inhibition of FSH-stimulated cAMP synthesis and progesterone (B1679170) synthesis. nih.gov This suggests that dichlorodiphenyl ethers could potentially interfere with cellular signaling pathways.

Another related compound, 3,4-dichloroaniline (B118046) (DCA), a metabolite of the herbicide propanil (B472794), has been shown to be toxic to the erythrocytic lineage in both murine and human bone marrow progenitors in vitro. nih.gov This indicates that a potential mechanism of toxicity for compounds containing the 3,4-dichloro substitution pattern could involve interference with hematopoiesis. The myelotoxicity of DCA and propanil is well-documented in mice, though human progenitors appear to be less sensitive. nih.gov

The general mechanism of action for some diphenyl ether herbicides involves light activation and the subsequent formation of lipophilic free radicals, leading to lipid peroxidation and membrane damage. nih.gov While this is specific to herbicidal action, it highlights a potential pathway for cytotoxicity involving oxidative stress.

Table 1: Summary of In Vitro Toxicological Findings for Compounds Related to this compound

| Compound | Cell/System Studied | Observed Effects | Potential Mechanism of Action |

|---|---|---|---|

| Dichlorodiphenyldichloroethylene (DDE) | Porcine granulosa cells, CHO-FSH-R cells | Increased granulosa cell proliferation, decreased FSH-stimulated cAMP synthesis, decreased progesterone synthesis. nih.gov | Inhibition of cAMP generation, non-estrogenic endocrine disruption. nih.gov |

| 3,4-Dichloroaniline (DCA) | Murine and human bone marrow progenitors | Toxicity to erythrocytic lineage (CFU-E/BFU-E). nih.gov | Interference with the heme pathway. nih.gov |

In Vivo Studies on Systemic Effects and Organ Toxicity

Direct in vivo studies detailing the systemic effects and organ toxicity of this compound are limited. A Safety Data Sheet (SDS) for the compound provides some acute toxicity data from studies in rats. chemicalbook.comechemi.com

Table 2: Acute Toxicity of this compound in Rats

| Route of Exposure | Test Animal | LD50 (Lethal Dose, 50%) |

|---|---|---|

| Oral | Female Rat | > 300 - < 2000 mg/kg bw. chemicalbook.comechemi.com |

The SDS also notes that inhalation may cause respiratory irritation, indicating a potential for acute effects on the respiratory system. capotchem.com

To understand the potential for chronic systemic and organ toxicity, it is informative to examine data on the broader class of chlorinated compounds like DDT. Chronic exposure to DDT in experimental animals has been shown to cause effects on the nervous system, liver, kidneys, and immune systems. orst.edu In rats, exposure to DDT and its metabolites has been linked to increased liver weights, hepatocellular hypertrophy, and the induction of microsomal enzymes. nih.govcdc.gov Chronic exposure to DDT residues in Wistar rats has been shown to impact hepatic, renal, cerebral, and adipose tissues, particularly in females. nih.govdoaj.org Given the structural similarities, it is plausible that chronic exposure to this compound could also target these organ systems.

Neurotoxicity and Developmental Toxicology

There is a lack of specific studies on the neurotoxicity and developmental toxicity of this compound. However, the neurotoxic potential of related compounds is well-established. DDT is known to be a neurotoxicant, with mechanisms including the disruption of sodium and potassium channels in nerve membranes, leading to hyperexcitability, tremors, and convulsions. nih.gov In vitro studies have shown that DDT can specifically deplete dopaminergic neurons, suggesting a potential risk factor for neurodegenerative diseases. hku.hk Chronic exposure to DDT in animals has resulted in tremors and changes in the central nervous system. orst.edu

Developmental toxicity has also been observed with related compounds. In-utero exposure to DDT and its metabolite DDE has been associated with impaired neurodevelopment in children in some studies. nih.govnih.gov In animal models, developmental exposure to DDT has been linked to subtle neurological effects. orst.edu Studies on frog embryos (Xenopus laevis) have demonstrated the developmental toxicity of DDT and its metabolite DDD, which was found to be more teratogenic than the parent compound. nih.gov The observed malformations included axial and gut coiling abnormalities. nih.gov

Immunotoxicity Studies

Specific immunotoxicity studies on this compound were not found. However, research on DDT and its metabolites, as well as on 3,4-dichloroaniline, suggests that this class of compounds may possess immunotoxic properties.

In rats, dietary exposure to DDT and its metabolites DDE and DDD led to the suppression of both humoral and cell-mediated immune responses. nih.gov This was evidenced by increased albumin/globulin ratios, suppression of IgM and IgG levels, and inhibition of delayed-type hypersensitivity reactions. nih.gov The study concluded that the immunosuppressive effects of DDT metabolites are an important aspect of their toxicity. nih.gov

Furthermore, studies on the structurally related compound 3,4-dichloroaniline (DCA) have also indicated potential immunotoxicity, though the findings can be complex and dose-dependent.

Endocrine Disruption Potential of Dichlorodiphenyl Ethers and their Hydroxylated Metabolites

There is a substantial body of evidence indicating that dichlorodiphenyl compounds and their metabolites can act as endocrine-disrupting chemicals (EDCs). beyondpesticides.org While direct studies on this compound are scarce, the endocrine-disrupting properties of DDT, its metabolites, and hydroxylated metabolites of related compounds like polybrominated diphenyl ethers (PBDEs) are well-documented.

DDT and its metabolites are known to have hormonal activities; for example, p,p'-DDT acts as an estrogen receptor agonist, while its metabolite p,p'-DDE has anti-androgenic effects. mdpi.com Toxic doses of DDT can cause atrophy and degeneration in the adrenal zona fasciculata and zona reticularis, and even low-dose exposure can impair adrenal gland morphogenesis and hormone secretion. nih.gov In bovine ovarian and endometrial cells, DDT and DDE were found to alter the secretion of prostaglandins (B1171923) and oxytocin, which could affect the estrous cycle. nih.gov

The hydroxylation of halogenated diphenyl ethers is a key metabolic step that can lead to the formation of compounds with significant endocrine activity. Hydroxylated metabolites of PBDEs, which are structurally analogous to chlorinated diphenyl ethers, have been shown to be estrogenic. nih.govnih.govresearchgate.net

The mechanisms by which dichlorodiphenyl ethers and their metabolites interact with hormone signaling pathways are diverse. These compounds can mimic or block the action of natural hormones by binding to their receptors.

Studies on DDT analogs have shown that they can bind to the human estrogen receptor α (ERα) and the human estrogen-related receptor γ (ERRγ). tdl.org The binding of these analogs can alter the conformation of the receptors, thereby affecting their function. tdl.org

Hydroxylated metabolites of PBDEs have been shown to displace estradiol (B170435) from ERα, indicating direct competition for the receptor. nih.gov Interestingly, para-hydroxylated metabolites tend to have a higher affinity for ERα than ortho-hydroxylated ones. nih.gov Some of these metabolites can act as estrogens, while others can exhibit anti-estrogenic properties. nih.govnih.gov This suggests that the position of the hydroxyl group, which would be determined by the metabolic pathways of this compound, is a critical determinant of its potential endocrine-disrupting activity.

Furthermore, some diphenyl ether herbicides have been shown to possess antiandrogenic activity, in some cases higher than that of the well-known antiandrogen vinclozolin (B1683831) and p,p'-DDE. nih.gov This indicates that another potential mechanism of endocrine disruption for this compound could be antagonism of the androgen receptor.

Estrogenic and Thyroxine-like Activities of Metabolites

Research into the specific metabolites of this compound and their endocrine-disrupting capabilities is not extensively documented in available scientific literature. However, studies on structurally similar compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs) and other diphenyl ether pesticides, suggest a potential for such activity. nih.govresearchgate.net The metabolism of diphenyl ethers can lead to the formation of hydroxylated derivatives, which may interfere with hormonal systems.

For instance, certain hydroxylated metabolites of other diphenyl ether-based pesticides have been found to interact with proteins related to thyroid hormone biosynthesis, transport, and receptor binding. researchgate.net Some OH-PCBs have demonstrated the ability to bind to estrogen and thyroid hormone receptors, exhibiting both estrogenic and thyroxine-like activities. nih.gov Chemicals that disrupt the thyroid hormone system can interfere with its complex signaling pathways, which are crucial for development, particularly neurodevelopment. caldic.com Given these findings in analogous compounds, it is plausible that metabolites of this compound could also possess endocrine-disrupting properties, though direct experimental evidence is required for confirmation.

Genotoxicity and Mutagenicity Assessments

Assessments of the genotoxic and mutagenic potential of this compound are currently inconclusive due to a lack of available data. capotchem.comechemi.com Standardized tests to evaluate a substance's capacity to induce genetic mutations or chromosomal damage have not been reported for this specific compound. Safety data sheets indicate that information regarding germ cell mutagenicity has not been established. capotchem.comechemi.com While genotoxicity studies have been conducted on the parent compound, diphenyl ether, these findings cannot be directly extrapolated to its dichlorinated derivative. ornl.gov

Carcinogenic Potential

The carcinogenic potential of this compound in humans has not been established. capotchem.comechemi.com The International Agency for Research on Cancer (IARC) has not classified this specific substance regarding its carcinogenicity. capotchem.com Studies on structurally related but distinct compounds have yielded varied results. For example, Dichlorodiphenyltrichloroethane (DDT), another organochlorine compound, is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies where it caused liver tumors in rodents. nih.govnih.gov Conversely, toxicology and carcinogenesis studies on p,p'-Dichlorodiphenyl sulfone, which shares a dichlorodiphenyl structure, found that it was not carcinogenic in rats and mice under the conditions of the study. researchgate.net Without specific long-term animal bioassays for this compound, its potential to cause cancer remains an area requiring further investigation.

Ecotoxicological Research on Environmental Organisms

Aquatic Ecotoxicity (Fish, Invertebrates, Algae)

This compound demonstrates significant toxicity to aquatic organisms, with long-lasting effects. chemicalbook.com Ecotoxicological studies, which examine the effects of chemicals on biological organisms at different trophic levels, show that this compound is particularly potent towards algae and aquatic invertebrates. chemsafetypro.combiobide.com The median effective concentration (EC50) and median lethal concentration (LC50) are standard metrics used to quantify this toxicity. chemsafetypro.com

Data indicates that algae are the most sensitive group, with an EC50 value of 0.024 mg/L over 72 hours for Desmodesmus subspicatus. echemi.comchemicalbook.com Aquatic invertebrates also show high sensitivity, with an EC50 of 0.149 mg/L for Daphnia magna over 48 hours. echemi.comchemicalbook.com Fish are slightly less sensitive, with a 96-hour LC50 of 0.286 mg/L reported for Danio rerio. echemi.comchemicalbook.com In contrast, the toxicity to microorganisms found in activated sludge is significantly lower, with a reported EC50 greater than 1000 mg/L. echemi.comchemicalbook.com These findings underscore the compound's classification as very toxic to aquatic life. chemicalbook.com

| Organism Type | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|---|

| Algae | Desmodesmus subspicatus | EC50 | 0.024 | 72 h | echemi.comchemicalbook.com |

| Invertebrate | Daphnia magna | EC50 | 0.149 | 48 h | echemi.comchemicalbook.com |

| Fish | Danio rerio | LC50 | 0.286 | 96 h | echemi.comchemicalbook.com |

| Microorganisms | Activated Sludge | EC50 | > 1000 | 3 h | echemi.comchemicalbook.com |

Terrestrial Ecotoxicity (Soil Organisms, Plants)

Specific data on the terrestrial ecotoxicity of this compound is limited. Terrestrial ecotoxicology studies typically evaluate the effects of chemicals on a range of organisms that represent different functional roles within the soil ecosystem. criver.comlabcorp.com This includes soil microorganisms responsible for nutrient cycling (e.g., nitrogen and carbon transformation), invertebrates such as earthworms (assessing survival and reproduction), and various plant species (evaluating seedling emergence and growth). criver.comlabcorp.com

While studies have been conducted on other brominated and chlorinated diphenyl compounds, these results cannot be directly applied to this compound. For example, research on decabromodiphenyl ethane (B1197151) showed effects on earthworm reproduction and the growth of certain plant species, but only at very high concentrations. nih.gov Without specific testing, the risk that this compound poses to soil organisms and non-target plants remains uncharacterized.

Effects on Non-Target Organisms in Agricultural and Natural Systems

Given its demonstrated high toxicity to aquatic life, any environmental release of this compound could pose a significant risk, particularly if it contaminates water bodies adjacent to agricultural fields or natural habitats. Herbicides and other pesticides can drift from their application area, affecting nearby plant communities and the organisms that depend on them. frontiersin.org The introduction of such chemicals into complex ecosystems can disrupt food webs and harm beneficial species, such as natural predators of pests. nih.gov However, without field or semi-field studies, the precise nature and magnitude of the effects of this compound on non-target terrestrial organisms are unknown.

Metabolic Pathways and Metabolite Characterization

The metabolism of halogenated diphenyl ethers, including dichlorodiphenyl ethers, is a key determinant of their persistence and toxicity. Biotransformation primarily occurs in the liver, facilitated by enzyme systems that increase the water solubility of these lipophilic compounds to promote their excretion.

In Vivo and In Vitro Metabolism of Halogenated Diphenyl Ethers

The metabolism of halogenated diphenyl ethers is predominantly catalyzed by the cytochrome P450 (CYP) enzyme superfamily. nih.govmdpi.com These enzymes are central to the Phase I metabolism of a vast array of foreign compounds (xenobiotics). mdpi.com In vitro studies using liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of CYP enzymes, are a primary tool for investigating the metabolic pathways of these compounds. unl.eduflinders.edu.auresearchgate.net Such studies allow for the identification of metabolic routes and the characterization of the enzymes involved. flinders.edu.au

For related compounds like polybrominated diphenyl ethers (PBDEs), both in vivo studies in animal models and in vitro experiments with liver microsomes have shown that metabolism leads to the formation of hydroxylated metabolites (OH-PBDEs) and, through the breaking of the ether linkage, brominated phenols. nih.govnih.gov The specific pattern and rate of metabolism can vary significantly between different isomers and the degree of halogenation. For instance, studies on p-amino-2',4'-dichlorodiphenyl ether have shown it can act as both an inducer and an inhibitor of cytochrome P450 enzymes, indicating a complex interaction with the metabolic machinery. nih.gov While specific data for this compound are limited, the established pathways for other halogenated diphenyl ethers provide a predictive framework for its biotransformation.

Identification and Structural Elucidation of Dichlorodiphenyl Ether Metabolites

While detailed metabolic profiles for this compound are not extensively documented in publicly available scientific literature, the primary metabolites can be inferred from studies of analogous compounds like polychlorinated biphenyls (PCBs) and PBDEs. The main biotransformation products are expected to be monohydroxylated and dihydroxylated dichlorodiphenyl ethers.

Structural elucidation of these metabolites is typically achieved using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov For example, in studies of the tetrachlorobiphenyl, CB77, high-performance liquid chromatography-mass spectrometry (HPLC-MS) was used to identify specific hydroxylated metabolites like 6-hydroxy-3,3′,4,4′-tetrachlorobiphenyl and 5-hydroxy-3,3′,4,4′-tetrachlorobiphenyl in poplar plants. nih.govnih.gov Similarly, for PBDEs, several hydroxylated metabolites have been identified in human blood samples, demonstrating that these products can form and persist in vivo. nih.govnih.gov It is anticipated that the metabolism of this compound would yield various hydroxylated isomers, with the position of the hydroxyl group being determined by the specific CYP enzymes involved and the electronic properties of the parent molecule.

Toxicological Significance of Hydroxylated and Other Biotransformation Products

The biotransformation of halogenated diphenyl ethers is not always a detoxification process. In many cases, the resulting metabolites, particularly hydroxylated ones, exhibit greater biological activity and toxicity than the parent compound. mdpi.com Hydroxylated metabolites of PCBs and PBDEs have been shown to interact with various biological systems, leading to endocrine disruption and other toxic effects. nih.govresearchgate.net

A significant metabolic pathway for halogenated diphenyl ethers is the cleavage of the C-O-C ether bond. wikipedia.orgrsc.orglibretexts.org This reaction breaks the molecule into two separate aromatic rings, resulting in the formation of halogenated phenols. Studies on PBDEs have confirmed the presence of bromophenols in human blood samples, indicating that this cleavage occurs in vivo. nih.govnih.gov This process represents a major transformation of the original structure and yields metabolites with distinctly different chemical properties and toxicological profiles compared to the parent ether. The cleavage can be catalyzed by CYP enzymes during oxidative metabolism.

Hydroxylation is a primary metabolic route for halogenated diphenyl ethers, mediated by cytochrome P450 enzymes. nih.govmdpi.com This process involves the insertion of a hydroxyl (-OH) group onto one of the aromatic rings. The position of hydroxylation is influenced by the existing substitution pattern of the chlorine atoms. For PBDEs, multiple hydroxylated isomers have been identified as metabolites. nih.govnih.gov For example, the metabolism of the polybrominated diphenyl ether BDE-47 can result in several monohydroxylated products, such as 5-HO-BDE-47 and 6-HO-BDE-47. nih.gov These hydroxylated metabolites are often more polar than the parent compound but can also be more toxic due to their ability to interact with biological receptors. researchgate.net

Table 1: Examples of Metabolites Identified from the Polybrominated Diphenyl Ether BDE-47 in Human Samples

This table illustrates the types of metabolites that can be formed from a halogenated diphenyl ether, as specific metabolite data for this compound is limited.

| Parent Compound | Metabolite Class | Specific Metabolite |

| BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) | Monohydroxylated PBDE | 5-HO-BDE-47 |

| BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) | Monohydroxylated PBDE | 6-HO-BDE-47 |

| BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) | Bromophenol (from ether cleavage) | 2,4-Dibromophenol |

Data sourced from studies on polybrominated diphenyl ethers. nih.gov

In the context of vertebrate metabolism, however, the direct enzymatic replacement of a chlorine atom with a hydroxyl group (hydrolytic dehalogenation) is less common for aromatic compounds than oxidative metabolism. The primary metabolic pathways remain aromatic hydroxylation (addition of an -OH group to the ring) and ether bond cleavage, as discussed previously. Therefore, while dechlorination is a relevant environmental fate process, hydroxylation represents the more significant metabolic transformation within organisms.

Conjugation Reactions (Sulfation, Glucuronidation)

The metabolism of this compound, like many xenobiotics, is expected to proceed through Phase I and Phase II reactions to facilitate its detoxification and excretion. Following Phase I hydroxylation, which introduces polar hydroxyl groups onto the diphenyl ether structure, the resulting hydroxylated metabolites become substrates for Phase II conjugation reactions. The most prominent of these are sulfation and glucuronidation. These processes further increase the water solubility of the metabolites, thereby expediting their elimination from the body.

Sulfation is a conjugation reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes transfer a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a substrate. Research on structurally similar compounds, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs), has shown that they are substrates for human SULT enzymes. Specifically, SULT1B1 and SULT1E1 have been identified as key enzymes in the sulfation of various OH-PBDEs. While direct experimental data for this compound is limited, it is anticipated that its hydroxylated metabolites would also undergo sulfation, mediated primarily by hepatic SULTs. The position of the hydroxyl group on the phenyl rings would likely influence the rate and extent of sulfation.

Glucuronidation involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major pathway for the metabolism of a wide variety of drugs, pollutants, and endogenous compounds. wikipedia.org Glucuronidation primarily occurs in the liver, where UGT enzymes are abundant. wikipedia.org Studies on related polychlorinated biphenyls (PCBs) have demonstrated the importance of this pathway. For instance, the major hydroxylated metabolite of 4,4'-dichlorobiphenyl, 4,4'-dichloro-3-biphenylol, has been shown to undergo glucuronidation by human microsomal glucuronosyltransferase. nih.gov This suggests that hydroxylated metabolites of this compound are also likely substrates for UGT enzymes. The resulting glucuronide conjugates are significantly more hydrophilic than the parent compound and its hydroxylated intermediates, facilitating their excretion in urine and bile.

The efficiency of both sulfation and glucuronidation can be influenced by the specific isomer of the hydroxylated metabolite. The location of the hydroxyl group can create steric hindrance or favorable positioning within the enzyme's active site, leading to variations in conjugation efficiency.

Table 1: Key Enzymes in Conjugation Reactions of Related Halogenated Aromatic Compounds

| Conjugation Reaction | Enzyme Family | Key Isozymes (based on related compounds) | Substrate Requirement |

|---|---|---|---|

| Sulfation | Sulfotransferases (SULTs) | SULT1B1, SULT1E1 | Hydroxylated Metabolite |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A, UGT2B families | Hydroxylated Metabolite |

Quinone Metabolite Formation

A significant pathway of metabolic activation for many aromatic compounds involves the formation of reactive quinone metabolites. This pathway is of toxicological concern because quinones are electrophiles that can readily react with cellular nucleophiles, such as proteins and DNA, leading to cellular damage and potentially genotoxicity.

The formation of quinones from compounds like this compound is not a direct process. It first requires the formation of dihydroxy metabolites, specifically catechols (1,2-dihydroxy substitution) or hydroquinones (1,4-dihydroxy substitution), through successive cytochrome P450-catalyzed hydroxylations. Research on related compounds, such as polychlorinated biphenyls (PCBs), supports this metabolic activation scheme. For example, the metabolism of 4-monochlorobiphenyl in rat liver microsomes has been shown to produce both catechol (4-chloro-2',3'-dihydroxybiphenyl) and hydroquinone (B1673460) (4-chloro-2',5'-dihydroxybiphenyl) metabolites. nih.gov

Once formed, these catechol and hydroquinone metabolites can be oxidized to form highly reactive semiquinones and/or quinones. nih.gov This oxidation can occur enzymatically, for instance by peroxidases, or through redox cycling, which can also generate reactive oxygen species (ROS) like superoxide (B77818) radicals and hydrogen peroxide. pjoes.com

The resulting quinones are Michael acceptors and can form covalent adducts with biological macromolecules, leading to a range of toxic effects including:

Oxidative Stress: The redox cycling between catechols/hydroquinones and their corresponding quinones can lead to a significant increase in ROS, overwhelming the cell's antioxidant defenses.

Enzyme Inhibition: Covalent binding to critical protein thiols can inactivate enzymes.

DNA Damage: Adduct formation with DNA can lead to mutations and potential carcinogenicity.

While direct evidence for quinone formation from this compound is not available, the established metabolic pathways for structurally analogous PCBs and other phenolic compounds strongly suggest that this is a plausible and toxicologically significant bioactivation route. nih.govtaylorfrancis.com The formation of such reactive metabolites represents a critical step in the potential toxicity of this compound.

Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs) for Toxicity Prediction

Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs) are computational modeling tools used in toxicology to predict the biological activity and toxicity of chemicals based on their molecular structure. These approaches are particularly valuable for assessing the potential hazards of compounds like this compound, for which extensive empirical toxicity data may be lacking, by leveraging data from structurally similar chemicals.

Structure-Activity Relationships (SARs) for halogenated diphenyl ethers, including chlorinated congeners, have identified several key structural features that influence their toxicity. The toxicity of these compounds is often related to their ability to interact with biological receptors, such as the aryl hydrocarbon receptor (AhR). Key SAR principles include:

Halogenation Pattern: The number and position of chlorine atoms on the two phenyl rings are critical determinants of toxicity. Specific substitution patterns can lead to a more planar or "dioxin-like" conformation, which generally enhances binding to the AhR and increases toxicity.

Steric Effects: The presence of chlorine atoms at the ortho-positions (positions 2, 2', 6, and 6') can force the two phenyl rings to rotate out of plane. This non-planar conformation typically reduces AhR binding affinity and, consequently, "dioxin-like" toxicity. This compound lacks ortho-chlorines, which may allow for greater rotational freedom and potential interaction with biological targets.

Metabolic Activation Sites: The presence of unsubstituted carbon atoms, particularly at the para-positions, can be sites for metabolic hydroxylation. As discussed, this is a prerequisite for both detoxification via conjugation and bioactivation to reactive quinone metabolites.

Quantitative Structure-Activity Relationships (QSARs) build on SAR principles by developing mathematical models that correlate physicochemical properties (descriptors) of molecules with their toxicological effects. For classes of compounds like polychlorinated and polybrominated diphenyl ethers, QSAR models have been developed to predict endpoints such as AhR binding affinity and carcinogenicity.

These models utilize a variety of molecular descriptors, including:

Electronic Properties: Parameters like the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), as well as electrostatic potential, are used to quantify the electronic characteristics of the molecule, which influence its reactivity and intermolecular interactions. mdpi.com

Hydrophobicity: The octanol-water partition coefficient (log Kow) is a common descriptor used to model the tendency of a chemical to bioaccumulate in fatty tissues. mdpi.com

Topological and Geometric Descriptors: These descriptors encode information about the size, shape, and connectivity of the molecule.

Table 2: Key Molecular Descriptors Used in QSAR Models for Halogenated Aromatic Compounds

| Descriptor Class | Example Descriptors | Relevance to Toxicity Prediction |

|---|---|---|

| Electronic | EHOMO, ELUMO, Electrostatic Potential | Describes reactivity and ability to participate in charge-transfer interactions with biological receptors. |

| Hydrophobicity | log Kow (Octanol-Water Partition Coefficient) | Predicts bioaccumulation potential and transport to target tissues. |

| Steric/Geometric | Molecular Volume, Surface Area, Dihedral Angles | Relates to the molecule's fit within a receptor's binding site and conformational flexibility. |

| Topological | Connectivity Indices | Quantifies molecular structure, branching, and complexity. |

Analytical Methodologies for 3,4 Dichlorodiphenyl Ether and Its Derivatives

Extraction and Sample Preparation Techniques for Diverse Matrices

The accurate analysis of 3,4'-Dichlorodiphenyl ether from various environmental and biological samples necessitates efficient extraction and cleanup procedures to isolate the analyte from interfering matrix components. The choice of technique depends on the sample matrix, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized technique for the selective extraction and concentration of analytes from liquid samples. phenomenex.com It involves passing a sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of an appropriate solvent. sigmaaldrich.com This technique is valued for its efficiency, reduced solvent consumption compared to traditional methods, and the ability to handle a variety of sample matrices. sigmaaldrich.com

For compounds similar to this compound, such as other diphenyl ether herbicides, various SPE sorbents and conditions have been optimized. A study on the magnetic solid-phase extraction (MSPE) of diphenyl ether herbicides from rice samples utilized a Fe3O4@MOF-808 adsorbent. nih.gov This method demonstrated high efficiency and convenience due to the magnetic separability of the adsorbent. nih.gov

Table 1: Example of Magnetic Solid-Phase Extraction (MSPE) Parameters for Diphenyl Ether Herbicides in Rice nih.gov

| Parameter | Condition |

|---|---|

| Adsorbent | Fe3O4@MOF-808 |

| Adsorbent Amount | 25 mg |

| Sample Volume | 15 mL |

| Adsorption Time | 6 min |

| Elution Solvent | Methanol |

| Elution Volume | 2 x 0.5 mL |

| Recoveries | 87.3% - 96.7% |

| Relative Standard Deviations (RSDs) | < 10.8% |

This table is based on data for diphenyl ether herbicides and serves as a representative example of SPE conditions.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. scioninstruments.com The choice of the organic solvent is critical and is determined by the analyte's polarity, often guided by its LogP value. chromatographyonline.com For effective extraction, the pH of the aqueous phase may be adjusted to ensure the analyte is in its neutral, more organic-soluble form. scioninstruments.com

In the analysis of halo ethers in water, LLE has been successfully applied. A typical procedure involves manual shaking of the water sample with an organic solvent in a separatory funnel. shimadzu.com The addition of salt ("salting out") can be employed to decrease the analyte's solubility in the aqueous phase and enhance its partitioning into the organic phase. chromatographyonline.com

Table 2: Typical Liquid-Liquid Extraction (LLE) Protocol for Halo Ethers in Water shimadzu.com

| Step | Procedure |

|---|---|

| 1. Sample Preparation | 50 mL of water sample in a 100 mL separatory funnel. |

| 2. Buffering | Addition of 1 g of buffer salt and shaking. |

| 3. Spiking | Addition of surrogate standard. |

| 4. Extraction | Addition of 3 mL of Methyl tert-butyl ether (MTBE) and 15 g of NaCl. |

| 5. Mixing | Shaking vigorously for 2 minutes. |

| 6. Phase Separation | Allowing the layers to separate for 10 minutes. |

| 7. Collection | The upper organic layer is collected for analysis. |

This table illustrates a general LLE procedure for halo ethers, which is applicable to this compound.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to a sample or its headspace. wsu.edu Analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net This technique is known for its simplicity, speed, and sensitivity. researchgate.net

The analysis of polychlorinated biphenyls (PCBs), which are structurally related to dichlorodiphenyl ethers, in water samples has been effectively performed using SPME. A common fiber coating for such nonpolar compounds is polydimethylsiloxane (B3030410) (PDMS). nih.gov

Table 3: SPME Conditions for the Analysis of Polychlorinated Biphenyls (PCBs) in Water nih.gov

| Parameter | Condition |

|---|---|

| Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) |

| Extraction Time | 15 minutes |

| Desorption | Thermal desorption in GC injector |

| Quantification | Linear from ~5 pg/mL to the solubility limit |

This table is based on data for PCBs and provides a relevant example of SPME conditions for chlorinated aromatic compounds.

Chromatographic Separation Methods

Following extraction and sample preparation, chromatographic techniques are employed to separate this compound from other components in the extract before its detection and quantification.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, MS)

Gas chromatography (GC) is the standard technique for the analysis of semi-volatile compounds like this compound. thermofisher.com The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it an excellent choice for the detection of dichlorodiphenyl ethers. gcms.cz For confirmation and higher selectivity, a Mass Spectrometer (MS) is often used as the detector. GC-MS provides structural information, which aids in the unequivocal identification of the analyte. thermofisher.com

Table 4: Illustrative GC-ECD and GC-MS Parameters for the Analysis of Halogenated Compounds thermofisher.comanalysis.rs

| Parameter | GC-ECD Example (Halogenated Disinfection Byproducts) analysis.rs | GC-MS Example (Polybrominated Diphenyl Ethers) thermofisher.com |

|---|---|---|

| Column | TraceGOLD TG-1MS and TG-1301MS | TraceGOLD™ TG-PBDE (15 m x 0.25 mm I.D. x 0.10 µm) |

| Injector | Split/splitless | Programmed Temperature Vaporizing (PTV) |

| Injector Temperature | 260 °C | - |

| Oven Program | 40 °C (hold 20 min), ramp to 260 °C at 20 °C/min | 120 °C (hold 1 min), ramp to 320 °C at 20 °C/min (hold 4 min) |

| Carrier Gas | Helium | Helium |

| Detector | Electron Capture Detector (ECD) at 290 °C | Orbitrap Mass Spectrometer |

| Ionization Mode | - | Electron Ionization (EI) |

This table provides representative GC conditions for related halogenated compounds, which can be adapted for this compound analysis.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the analysis of this compound, particularly when the compound is part of a complex mixture or when derivatization for GC analysis is not desirable. Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and selectivity.

For compounds with similar polarity, such as dichloroanilines, HPLC-MS/MS methods have been developed. nih.gov These methods often use a reversed-phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com

Table 5: Example HPLC-MS/MS Parameters for the Analysis of Dichloroanilines in Chives nih.govmdpi.com

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and water |

| Ionization | Electrospray Ionization (ESI) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Linearity (R²) for 3,4-DCA | > 0.996 |

| LOD for 3,4-DCA | 0.6 µg/kg |

| LOQ for 3,4-DCA | 2.0 µg/kg |

| Recoveries for 3,4-DCA | 75.3% - 86.0% |

This table is based on data for 3,4-dichloroaniline (B118046) and illustrates a relevant HPLC-MS/MS methodology.

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS) is a cornerstone in the analytical determination of this compound and its derivatives, offering high sensitivity and specificity for both identification and quantification. Due to the compound's semi-volatile and halogenated nature, gas chromatography coupled with mass spectrometry (GC-MS) is a frequently employed technique. Liquid chromatography-mass spectrometry (LC-MS) also finds application, particularly for derivatives or in complex matrices where it can offer advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, the this compound is first separated from other components in a sample based on its volatility and interaction with the GC column. Following separation, it enters the mass spectrometer, where it is ionized, fragmented, and the resulting ions are detected.

Ionization and Fragmentation: Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of compounds like this compound. The high energy of EI leads to extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. The fragmentation of ethers often involves cleavage alpha to the oxygen atom and cleavage of the C-O bond. libretexts.orgmiamioh.edu For aryl ethers, the stable aromatic rings influence the fragmentation pathways. wpmucdn.com

Isotopic Patterns: A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. wpmucdn.com Since this compound contains two chlorine atoms, its molecular ion peak (M⁺) will appear as a cluster of peaks (M, M+2, M+4) with a distinctive intensity ratio, which is a powerful tool for its identification. The molecular ion peaks are expected around m/z 238-240.

Quantification: For quantification using GC-MS, selected ion monitoring (SIM) is often employed. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few characteristic ions of this compound. This significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of the compound in complex environmental or biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

While GC-MS is highly effective, LC coupled with tandem mass spectrometry (LC-MS/MS) provides a powerful alternative, especially for analyzing more polar derivatives or when minimal sample preparation is desired.

Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common interfaces for LC-MS. However, the nonpolar nature of this compound can result in poor ionization efficiency with ESI. Techniques like APCI may be more suitable. For some diphenyl ether compounds, specialized interfaces such as a heated nebulizer (HN) or a turbo ion spray (TISP) have been utilized to improve sensitivity. researchgate.net

Tandem Mass Spectrometry (MS/MS): Tandem MS is particularly useful for unequivocal identification and quantification in complex matrices. In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored. nih.gov This process, often performed in the selected reaction monitoring (SRM) mode, provides very high selectivity and reduces matrix interference, leading to lower detection limits. researchgate.net The fragmentation patterns observed in MS/MS provide structural information that confirms the identity of the analyte. core.ac.ukresearchgate.net

| Technique | Ionization Method | Key Features for this compound Analysis | Primary Use |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Characteristic fragmentation pattern; Distinctive chlorine isotopic cluster (M, M+2, M+4). wpmucdn.com | Identification and Quantification |

| GC-MS (SIM) | Electron Ionization (EI) | High sensitivity and selectivity by monitoring specific ions. nih.gov | Trace Quantification |

| LC-MS/MS (SRM) | ESI, APCI, TISP, HN | High specificity by monitoring precursor-to-product ion transitions; Reduced matrix effects. researchgate.net | High-Sensitivity Quantification |

Advanced Analytical Approaches and Emerging Technologies

Research into the detection of environmental contaminants like this compound continues to drive the development of more sensitive and sophisticated analytical methods. These advanced approaches aim to lower detection limits, improve isomer-specific separation, and enable new ways of analyzing samples.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, often coupled with either GC or LC, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of an analyte and its fragments, which is a powerful tool for the unambiguous identification of unknown compounds or for confirming the identity of target analytes in complex samples. nih.govtechniques-ingenieur.fr For this compound, HRMS can easily distinguish its molecular formula from other co-eluting compounds that may have the same nominal mass, thereby increasing the confidence in its identification. nih.gov

Advanced Separation Techniques

Chiral Chromatography: Although this compound is not chiral, some of its derivatives or related diphenyl ether compounds might be. For such compounds, multidimensional gas chromatography or chiral high-performance liquid chromatography (HPLC) can be used to separate enantiomers, which is important as different enantiomers can have different biological activities and fates in the environment. capes.gov.br

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. nih.gov This additional dimension of separation can resolve isomeric compounds that are difficult to separate by chromatography alone. This could be particularly useful for differentiating this compound from other dichlorodiphenyl ether isomers.

Emerging Technologies

Mass Spectrometry Imaging (MSI): MSI is a technique that visualizes the spatial distribution of molecules within a biological tissue sample. nih.gov While not a conventional method for quantifying environmental samples, it represents an emerging technology that could be applied in ecotoxicological studies to understand the uptake and distribution of this compound within specific organs or tissues of exposed organisms.

Immunoassays and Biosensors: For rapid screening of samples, immunoassays based on specific antibodies can be developed. A real-time immuno-polymerase chain reaction (RT-IPCR) assay was developed for the highly sensitive detection of 3,4-dichlorinated biphenyl, a structurally related compound. nih.gov This demonstrates the potential for creating similar highly specific and sensitive assays for this compound, which could be applied to on-site environmental monitoring.

Computational Approaches: The differentiation of isomers can be challenging. Computational methods, such as Density Functional Theory (DFT), can be used to predict and simulate the vibrational (e.g., infrared) spectra of different isomers. chemrxiv.org By comparing the computationally generated spectra with experimental data, it may be possible to aid in the structural confirmation of this compound versus its other isomers.

| Approach/Technology | Principle | Potential Application for this compound |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for elemental composition determination. techniques-ingenieur.fr | Unambiguous identification and confirmation in complex matrices. |

| Ion Mobility Spectrometry-MS (IMS-MS) | Separates ions based on size and shape prior to MS analysis. nih.gov | Separation of 3,4'-DDE from other dichlorodiphenyl ether isomers. |

| Mass Spectrometry Imaging (MSI) | Visualizes the spatial distribution of molecules in tissue samples. nih.gov | Ecotoxicological studies on the localization of the compound in organisms. |

| Immuno-PCR / Biosensors | Utilizes specific antibody binding for highly sensitive detection. nih.gov | Rapid, on-site screening of environmental samples. |

| Computational Methods (e.g., DFT) | Simulates spectroscopic properties to aid in isomer differentiation. chemrxiv.org | Structural confirmation and differentiation from other isomers. |

Remediation Strategies for 3,4 Dichlorodiphenyl Ether Contamination

Bioremediation Approaches

Bioremediation utilizes biological organisms, primarily microbes and plants, to degrade or sequester contaminants from the environment. researchgate.net It is often considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods.

Microbial degradation involves the use of bacteria, fungi, and other microorganisms to break down complex organic pollutants into simpler, less toxic compounds. For chlorinated aromatic compounds, the primary mechanisms involve either the removal of chlorine atoms (dechlorination) or the cleavage of the aromatic ring structure. tandfonline.com

While specific bacterial strains that degrade 3,4'-Dichlorodiphenyl ether have not been extensively documented, research on analogous compounds provides significant insights. For instance, Sphingomonas sp. strain SS33 has been shown to utilize 4,4'-dichlorodiphenyl ether for growth. researchgate.net The degradation pathway for di-halogenated diphenyl ethers by this bacterium involves the cleavage of the ether bond, followed by mineralization of the resulting halocatechols via the ortho pathway. researchgate.net

Degradation of diphenyl ether herbicides is often more rapid under flooded, anaerobic soil conditions compared to upland, aerobic conditions. tandfonline.com Under anaerobic conditions, the primary pathway is reductive dechlorination, where chlorine atoms are replaced by hydrogen. tandfonline.com In contrast, aerobic degradation pathways often involve dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage. tandfonline.com

Several microbial genera have been identified for their ability to degrade related chlorinated compounds, suggesting their potential utility for this compound remediation.

Table 1: Microbial Species with Potential for Dichlorodiphenyl Ether Degradation

| Microbial Species | Degraded Compound(s) | Key Findings |

|---|---|---|

| Sphingomonas sp. strain SS33 | 4,4'-Dichlorodiphenyl ether, 4,4'-Difluorodiphenyl ether | Utilized the compounds for growth; degradation proceeded via ether-bond cleavage and mineralization of halocatechols. researchgate.net |

| Pseudomonas sp. | Polychlorinated Biphenyls (PCBs) | Capable of degrading PCBs, which are structurally similar to dichlorodiphenyl ethers. mdpi.com |

| Burkholderia sp. | Polychlorinated Biphenyls (PCBs) | Identified as a preferential degrader of certain PCB congeners. mdpi.com |

| Bacillus sp. | Diphenyl ether herbicides (e.g., Nitrofen) | Involved in the transformation of diphenyl ethers to their amino derivatives under flooded soil conditions. tandfonline.com |